molecular formula C19H15NO5 B557308 N-(9-Fluorenylmethoxycarbonyloxy)succinimide CAS No. 82911-69-1

N-(9-Fluorenylmethoxycarbonyloxy)succinimide

Cat. No. B557308
CAS RN: 82911-69-1
M. Wt: 337.3 g/mol
InChI Key: WMSUFWLPZLCIHP-UHFFFAOYSA-N
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Description

N-(9-Fluorenylmethoxycarbonyloxy)succinimide is a highly efficient reagent used for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . It is also employed in the synthesis of glycopeptides .


Synthesis Analysis

This compound is an important pharmaceutical intermediate and is used in the synthesis of various organic compounds . It is particularly useful in the synthesis of glycopeptides . The dipeptide formation is lower than with the chloroformate, Fmoc-Cl .


Molecular Structure Analysis

The molecular formula of N-(9-Fluorenylmethoxycarbonyloxy)succinimide is C19H15NO5 . The InChI Key is WMSUFWLPZLCIHP-UHFFFAOYSA-N . The SMILES representation is O=C(OCC1C2=CC=CC=C2C2=CC=CC=C12)ON1C(=O)CCC1=O .


Chemical Reactions Analysis

N-(9-Fluorenylmethoxycarbonyloxy)succinimide is used as a reagent in the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . It is also used in the synthesis of glycopeptides .


Physical And Chemical Properties Analysis

N-(9-Fluorenylmethoxycarbonyloxy)succinimide is a white crystalline powder with a melting point of 147-151℃ . It has a boiling point of 150-153°C and an estimated density of 1.3460 g/mL . It is soluble in dimethyl sulfoxide and dimethyl formamide .

Scientific Research Applications

  • Solubility Studies : The equilibrium solubility of N-(9-Fluorenylmethoxycarbonyloxy)succinimide in various solvents was studied, revealing that its solubility increases with temperature and varies depending on the solvent composition. This information is crucial for its application in different scientific environments (Yüfang Wu et al., 2018).

  • Chirality Control : The compound has been used in the remote control of axial chirality, a significant aspect in the development of chiral molecules, which are vital in pharmaceuticals (Nicola Di Iorio et al., 2014).

  • Synthesis of Amino Acid Derivatives : It has been utilized in the synthesis of ω-tert-Butyl Esters of Fmoc-Aspartic and Fmoc-Glutamic Acids, demonstrating its usefulness in peptide chemistry (G. Lajoie et al., 1990).

  • Quantification in Biological Samples : A method using N-(9-Fluorenylmethoxycarbonyloxy)succinimide for the quantification of polyamines in human plasma was developed, highlighting its role in biochemical analysis (Xin Xiong & S. Zhai, 2016).

  • Hydroxyamino Acid Derivatives : The compound was used to introduce amine protecting groups into O-unprotected hydroxyamino acids, which is essential in the synthesis of complex organic molecules (A. Paquet, 1982).

  • Amino Acid and Polyamine Analysis : It has been used in high-performance liquid chromatography for the simultaneous analysis of amino acids and biogenic polyamines, showing its application in analytical chemistry (V. Lozanov et al., 2004).

  • Synthesis of Acridin-9-yl Derivatives : Utilized in the synthesis of Nα-protected Nω-acridin-9-yl derivatives of α,ω-diamino carboxylic acids, contributing to the development of novel chemical entities (Fck Chiu et al., 1993).

Safety And Hazards

This compound is harmful if swallowed and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c21-17-9-10-18(22)20(17)25-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSUFWLPZLCIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232090
Record name 9-Fluorenylmethylsuccinimidyl carbonate
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Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-Fluorenylmethoxycarbonyloxy)succinimide

CAS RN

82911-69-1
Record name N-(9-Fluorenylmethoxycarbonyloxy)succinimide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Fluorenylmethylsuccinimidyl carbonate
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Record name 9-Fluorenylmethylsuccinimidyl carbonate
Source EPA DSSTox
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Record name (2,5-dioxopyrrolidin-1-yl)-9H-fluoren-9-ylmethyl carbonate
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Record name Carbonic acid, 2,5-dioxo-1-pyrrolidinyl 9H-fluoren-9-ylmethyl ester
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Record name 9-Fluorenylmethylsuccinimidyl carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
539
Citations
F Zhang, J Yang, H Liu - Journal of Molecular Liquids, 2021 - Elsevier
Preferential solvation of N-(9-fluorenylmethoxycarbonyloxy)-succinimide (Fmoc-OSu) in mixtures of DMF (1) + water (2), ethanol (1) + water (2), ethylene glycol (EG, 1) + water (2) and …
Number of citations: 3 www.sciencedirect.com
V Lozanov, S Petrov, V Mitev - Journal of Chromatography A, 2004 - Elsevier
A high-performance liquid chromatography method for the simultaneous analysis of amino acids and biogenic polyamines, using a new procedure for pre-column derivatization of …
Number of citations: 106 www.sciencedirect.com
M Thirunavukkarasu, G Balaji, D Shanthi… - Journal of Molecular …, 2022 - Elsevier
In this study, the solvation effects, and spectroscopic characterization of the N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) were described using experimental …
Number of citations: 9 www.sciencedirect.com
Y Wu, J Wu, L Cheng, J Wang - Journal of Chemical & …, 2018 - ACS Publications
The equilibrium solubility of N-(9-fluorenylmethoxycarbonyloxy)succinimide in {dimethyl sulfoxide (DMSO), ethanol, ethylene glycol (EG), N,N-dimethylformamide (DMF)} plus water …
Number of citations: 3 pubs.acs.org
X Xiong, S Zhai - Chromatographia, 2016 - Springer
Polyamines play an important role in growth and proliferations of cells, synthesis of proteins and nucleic acids. Thus, a sensitive analytical method for quantitative analysis of each …
Number of citations: 10 link.springer.com
X Yan, HM Evenocheck - Carbohydrate polymers, 2012 - Elsevier
In this study, a method for the characterization and quantification of chitosan was designed using acid hydrolysis, glucosamine derivatization, and high performance liquid …
Number of citations: 63 www.sciencedirect.com
A Thakkar, AS Wavreille, D Pei - Analytical chemistry, 2006 - ACS Publications
An improved method for the rapid sequence determination of biologically active peptides selected from one-bead−one-peptide combinatorial libraries has been developed. In this …
Number of citations: 113 pubs.acs.org
G Gasser, L Spiccia - Journal of Organometallic Chemistry, 2008 - Elsevier
The deprotection of the tert-butyl group of a ferrocenyl uracil Peptide Nucleic Acid (PNA) monomer, Fmoc-aeg(R)-O t Bu (1) was achieved using a two step synthesis involving hydrolysis …
Number of citations: 18 www.sciencedirect.com
C Patel, A Nagar, P Jain, S Shinde, R Bardiya… - Journal of Chemical …, 2021 - acgpubs.org
This work developed a fast and simple method for quantifying two important amino acids, Pyridoxine Hydrochloride and Leucine, to treat obesity. In the current study, the active …
Number of citations: 2 www.acgpubs.org
SW Choi, HI Lee, ND Sung - Analytical Science and Technology, 2013 - koreascience.kr
Methamphetamine is an amine-containing illegal drug and is distributed unlawfully in South Korea. Finding a rapid, convenient and semi-quantitative determination method for …
Number of citations: 2 koreascience.kr

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